molecular formula C10H10F3NO B578519 (R)-7-(trifluoromethyl)chroman-4-amine CAS No. 1213657-96-5

(R)-7-(trifluoromethyl)chroman-4-amine

Cat. No.: B578519
CAS No.: 1213657-96-5
M. Wt: 217.191
InChI Key: MMCIPVIZAJIRKM-MRVPVSSYSA-N
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Description

®-7-(trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO It is a chiral amine derivative of chroman, characterized by the presence of a trifluoromethyl group at the 7th position of the chroman ring

Scientific Research Applications

®-7-(trifluoromethyl)chroman-4-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Future Directions

The future directions for the research and development of “®-7-(trifluoromethyl)chroman-4-amine” could involve improving the methodologies of 4-chromanone-derived compounds and exploring its potential biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 7th position of the chroman ring using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of ®-7-(trifluoromethyl)chroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as continuous flow reactors may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of substituted amines.

Mechanism of Action

The mechanism of action of ®-7-(trifluoromethyl)chroman-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-8-(trifluoromethyl)chroman-4-amine: Similar structure with the trifluoromethyl group at the 8th position.

    7-(trifluoromethyl)chroman-4-amine: Lacks the chiral center, making it a racemic mixture.

    (S)-7-(trifluoromethyl)chroman-4-amine: The enantiomer of the compound .

Uniqueness

®-7-(trifluoromethyl)chroman-4-amine is unique due to its specific chiral configuration and the position of the trifluoromethyl group, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with biological targets make it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCIPVIZAJIRKM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677277
Record name (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213657-96-5
Record name (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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